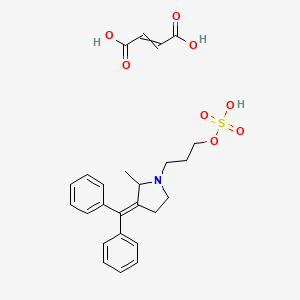
2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one is a heterocyclic compound that features both pyrazine and pyrimidine rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one typically involves the condensation of pyrazine and pyrimidine derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction between 2-chloropyrazine and 4-pyrimidinylmethanol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyrazin-2-yl)-1-(pyridin-4-yl)ethan-1-one
- 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one
- 2-(Pyrazin-2-yl)-1-(pyrimidin-5-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one exhibits unique properties due to the specific positioning of the pyrazine and pyrimidine rings
Propiedades
Número CAS |
62846-61-1 |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
2-pyrazin-2-yl-1-pyrimidin-4-ylethanone |
InChI |
InChI=1S/C10H8N4O/c15-10(9-1-2-12-7-14-9)5-8-6-11-3-4-13-8/h1-4,6-7H,5H2 |
Clave InChI |
NUCUSVZZOSEHFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1C(=O)CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


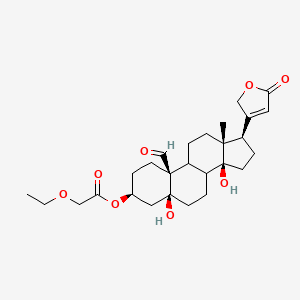
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
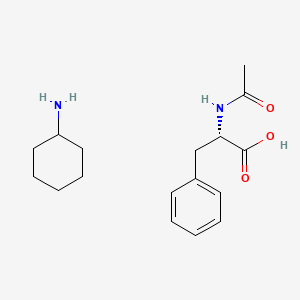

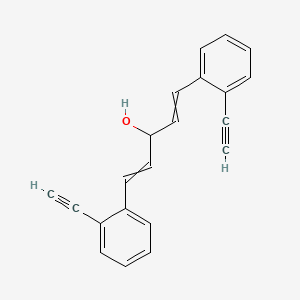

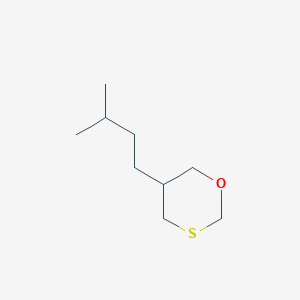
![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
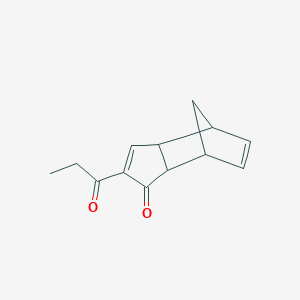

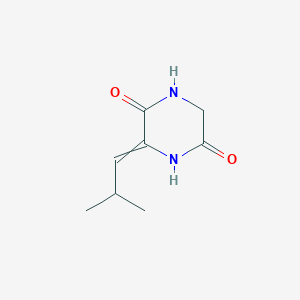
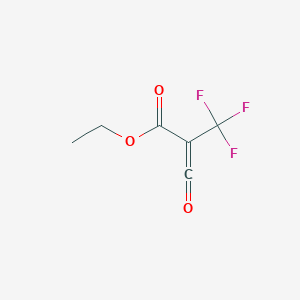
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
